4-Aminoisoquinoline-1-carboxylic acid
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Overview
Description
4-Aminoisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H8N2O2 It is a derivative of isoquinoline, featuring an amino group at the 4-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoisoquinoline-1-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave-assisted conditions to yield quinoline-4-carboxylic acids . Another method includes the condensation of isatin with enaminone in the presence of aqueous KOH or NaOH, followed by acidification with dilute HCl .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Aminoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: 4-Aminoisoquinoline-1-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Aminoisoquinoline-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.
Industry: Utilized in the development of novel materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-Aminoisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes involved in DNA replication and repair, leading to potential anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Isoquinoline: The parent compound of 4-Aminoisoquinoline-1-carboxylic acid, differing by the absence of the amino and carboxylic acid substituents.
4-Aminoquinoline: Similar to this compound but with the carboxylic acid group replaced by other functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual functional groups (amino and carboxylic acid) enable versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
1260875-57-7 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-aminoisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,11H2,(H,13,14) |
InChI Key |
BNTKPWGXMRFVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C(=O)O)N |
Origin of Product |
United States |
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